molecular formula C13H17N3S B1364191 5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 114751-76-7

5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine

Cat. No. B1364191
CAS RN: 114751-76-7
M. Wt: 247.36 g/mol
InChI Key: LWVUAUKYRCXIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine” is a chemical compound with the molecular formula C13H17N3S . It is synthesized by the reaction of 4-pentyl-benzoic acid and thio-semicarbazide .


Synthesis Analysis

The synthesis of “this compound” involves the reaction of 4-pentyl-benzoic acid and thio-semicarbazide . Thiadiazole derivatives, including this compound, have been widely studied in medicinal chemistry due to their broad spectrum of biological activities .


Molecular Structure Analysis

The molecular structure of “this compound” features a dihedral angle of 29.9° between the thiadiazole and phenyl rings . An intramolecular C-H⋯S interaction is observed .

Scientific Research Applications

Antimicrobial Applications

  • Synthesis and Biological Evaluation of Thiadiazole Derivatives : A series of compounds including 5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine were synthesized and showed appreciable antibacterial and antifungal activities. This indicates their potential use as antimicrobial agents (Chandrakantha et al., 2014).

  • Antimicrobial Activity of Thiadiazole-Enaminones : A study synthesized thiadiazole-enaminones, including variants of the this compound, demonstrating promising activities against tested microorganisms, suggesting their application in antimicrobial treatments (Farghaly et al., 2011).

Pharmacokinetic Mechanism Studies

  • Binding Characteristics to Human Serum Albumin : Thiadiazole derivatives, including this compound, have shown good anticancer and antibacterial activities with low toxicity. Their binding characteristics with human serum albumin were studied, providing insights into their pharmacokinetic mechanisms (Karthikeyan et al., 2017).

Anticonvulsant Activity

  • Synthesis and Evaluation of Anticonvulsant Agents : Thiadiazole derivatives, including this compound, were synthesized and tested for anticonvulsant activity. Some derivatives showed significant activity, suggesting potential use in anticonvulsant therapy (Foroumadi et al., 2007).

  • Anticonvulsant Activity of Novel Thiadiazole Derivatives : A study on 5-aryl-1,3,4-thiadiazole derivatives, including the specific compound , demonstrated anticonvulsant activity. This effect was not mediated through benzodiazepine receptors, indicating a unique mechanism of action (Foroumadi et al., 2000).

Anticancer Applications

  • Cytotoxicity and DNA Binding Analysis : The interaction mechanism between thiadiazole derivatives and calf thymus DNA was investigated, suggesting their potential as anticancer drugs due to their cytotoxicity and ability to intercalate with DNA (Karthikeyan et al., 2018).

  • Synthesis of Anticancer Agents Incorporating Pyrazole Moiety : Novel thiadiazoles, including variants of this compound, were synthesized and evaluated for anticancer activity. Some compounds showed promising results against breast carcinoma cell lines (Gomha et al., 2014).

Chemical Synthesis and Characterization

  • Synthesis of Various Thiadiazole Derivatives : Studies have been conducted on the synthesis of various thiadiazole derivatives, including this compound, providing insights into their chemical properties and potential applications in various fields (Dani et al., 2013).

  • Crystal Structure Analysis : The crystal structure of thiadiazole derivatives, including the compound , was determined, contributing to a deeper understanding of their chemical and physical properties (Malinovskii et al., 2000).

Future Directions

Thiadiazole derivatives, including “5-(4-Pentyl-phenyl)-[1,3,4]thiadiazol-2-ylamine”, have been the subject of extensive research due to their broad spectrum of biological activities . Future research may focus on exploring the potential therapeutic applications of these compounds, as well as further elucidating their mechanisms of action .

properties

IUPAC Name

5-(4-pentylphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S/c1-2-3-4-5-10-6-8-11(9-7-10)12-15-16-13(14)17-12/h6-9H,2-5H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVUAUKYRCXIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What are the key structural features of 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine as revealed by the study?

A1: The study elucidated several key structural features of 5-(4-Pentylphenyl)-1,3,4-thiadiazol-2-amine []:

  • Non-planar conformation: The molecule adopts a non-planar conformation with a dihedral angle of 29.9° between the thiadiazole and phenyl rings [].
  • Intramolecular interaction: An intramolecular C—H⋯S interaction exists within the molecule [].
  • Intermolecular hydrogen bonding: The molecules form centrosymmetric dimers in the crystal structure through intermolecular N—H⋯N hydrogen bonding [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.